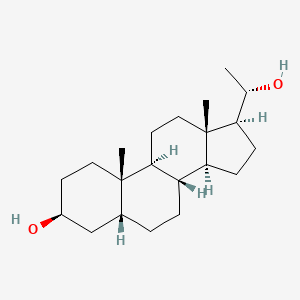

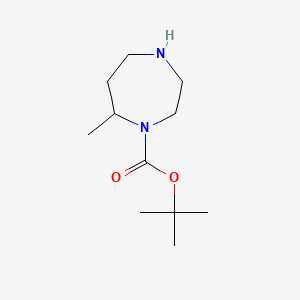

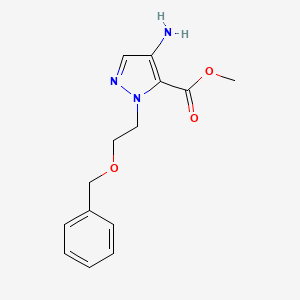

![molecular formula C5H9ClN4 B569513 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride CAS No. 123308-28-1](/img/structure/B569513.png)

4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride

説明

“4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as "3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride" .

Synthesis Analysis

A general and facile method provides rapid entry into 3-aryl substituted 4,5,6,7-tetrahydro triazolo . The methodology utilizes simple and easily available substrates of a broad range .Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride” is complex and involves multiple rings . The structure is based on the [1,2,4]triazolo[4,3-a]pyrazine platform .Chemical Reactions Analysis

The synthesis of “4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride” involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . The reaction also involves the use of palladium/carbon and an ethanol solution of the compound under the protection of nitrogen in a high-pressure kettle .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride” include its molecular weight of 160.61 . It is a solid at room temperature and should be stored at 2-8°C .科学的研究の応用

Modulators of σ-receptors

Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, including 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride, have established themselves as modulators of σ-receptors . These receptors are involved in several physiological processes, including pain perception, motor function, and cognitive functions.

Inhibitors of β-secretase-1 (BACE-1)

These compounds have been found to inhibit β-secretase-1 (BACE-1) . BACE-1 is an enzyme that plays a crucial role in the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer’s disease.

Cytochrome Cyp8b1 Inhibition

Cytochrome Cyp8b1 is another target of these compounds . By inhibiting this enzyme, they can potentially influence the synthesis of bile acids, which are essential for digestion and absorption of dietary fats.

Antiviral Activity

Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines also possess antiviral activity . They have been used in the treatment of herpes and viral hepatitis B .

Antitumor Activity

Representatives of this class of compounds also exhibit antitumor activity . This makes them potential candidates for the development of new anticancer drugs.

Synthesis Methods

Several methods have been developed for the synthesis of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride . These methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Contamination Studies in Drug Products

A case study on Sitagliptin drug products concerning contamination with N-nitrosamines was performed using 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride . This highlights its importance in the pharmaceutical industry for quality control and safety assessments.

作用機序

Target of Action

4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride is a compound with high biological potential . It has established itself as a modulator of σ-receptors, an inhibitor of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme inhibition, and metabolic regulation .

Mode of Action

The compound interacts with its targets, modulating their activity and inducing changes in their function . For instance, as a modulator of σ-receptors, it can alter receptor signaling, while as an inhibitor of BACE-1 and cytochrome Cyp8b1, it can reduce the activity of these enzymes .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For example, modulation of σ-receptors can influence signal transduction pathways, while inhibition of BACE-1 and cytochrome Cyp8b1 can impact metabolic pathways . The downstream effects of these interactions can lead to changes in cellular functions and responses .

Result of Action

The compound’s action results in molecular and cellular effects, such as altered signal transduction, reduced enzyme activity, and changes in metabolic processes . These effects can have therapeutic implications, such as the treatment of herpes and viral hepatitis B . Additionally, representatives of this class of compounds also exhibit antitumor activity .

Safety and Hazards

将来の方向性

The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine has found application in the construction of bicyclic fused triazolium ionic liquids, which were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides . Other application fields of these low viscosity ionic liquids are dye-sensitized solar cells, in which the bicyclic 1,2,3-triazolium derivatives serve as nonvolatile electrolytes .

特性

IUPAC Name |

4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-2-9-5(3-6-1)4-7-8-9;/h4,6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAFWMFNHSJTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CN=N2)CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656385 | |

| Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123308-28-1 | |

| Record name | 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)

![1-[(1S)-cyclohex-2-en-1-yl]ethanone](/img/structure/B569438.png)